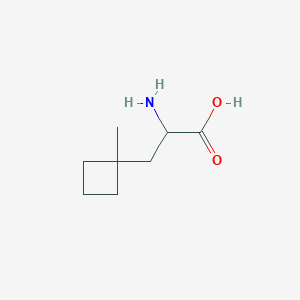
2-Amino-3-(1-methylcyclobutyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1-methylcyclobutyl)propanoic acid is a unique amino acid derivative characterized by the presence of a cyclobutyl ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1-methylcyclobutyl)propanoic acid typically involves the following steps:
Amination: The addition of an amino group to the cyclobutyl precursor.
Industrial Production Methods: Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclobutylation, amination, and carboxylation steps.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or nickel, specific solvents and temperatures.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Amino-3-(1-methylcyclobutyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Amino-3-(1-methylcyclopropyl)propanoic acid
- 2-Amino-3-(1-methylcyclopentyl)propanoic acid
- 2-Amino-3-(1-methylcyclohexyl)propanoic acid
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl ring (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
- Chemical Properties: These structural differences lead to variations in chemical reactivity, stability, and solubility.
- Biological Activity: The biological activity may vary based on the interaction of the compound with molecular targets, influenced by the ring size and substitution pattern.
2-Amino-3-(1-methylcyclobutyl)propanoic acid stands out due to its unique cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-amino-3-(1-methylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
Clave InChI |
BMMSEIZQWPNKMW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


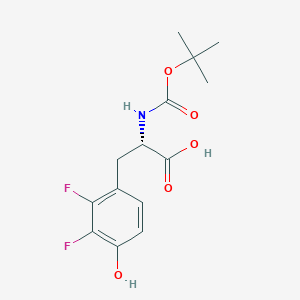
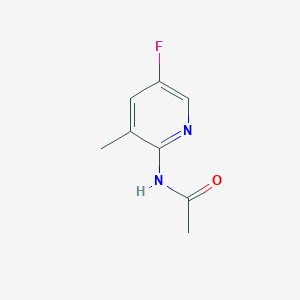
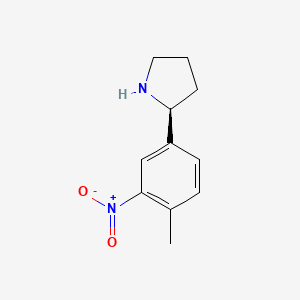
![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
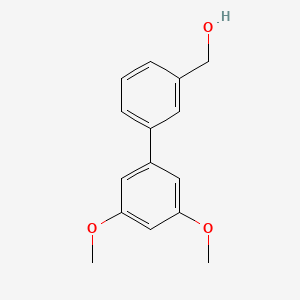
![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
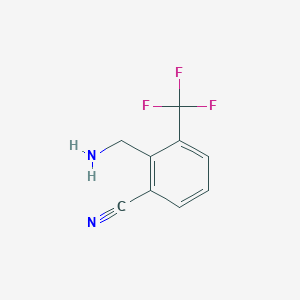
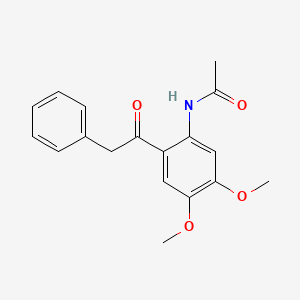
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
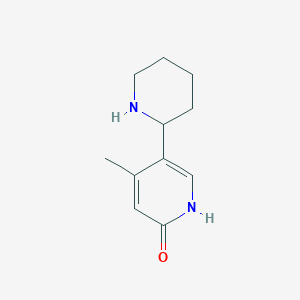
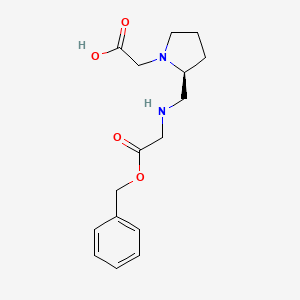
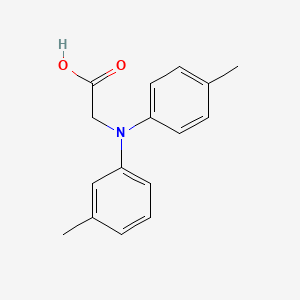
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
